2-Isopentyl-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide
Description
2-Isopentyl-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide is a structurally complex spirocyclic compound featuring a benzo[d]isothiazole ring fused to a pyrrolidine moiety via a spiro junction at position 3. The isopentyl substituent at position 2 introduces steric bulk, which can influence both reactivity and binding selectivity. This compound belongs to a broader class of spirocyclic sulfonamides, which are of interest in asymmetric catalysis, medicinal chemistry, and materials science due to their conformational rigidity and tunable electronic properties .
Properties
IUPAC Name |
2-(3-methylbutyl)spiro[1,2-benzothiazole-3,3'-pyrrolidine] 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12(2)7-10-17-15(8-9-16-11-15)13-5-3-4-6-14(13)20(17,18)19/h3-6,12,16H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTPKAAZLWEQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2(CCNC2)C3=CC=CC=C3S1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]isothiazole core, followed by the introduction of the pyrrolidine ring through a spirocyclization reaction. The isopentyl group is then introduced via alkylation reactions. The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide group. Reaction conditions often include the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Isopentyl-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the isothiazole ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]isothiazole and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfone and thiol derivatives, as well as substituted benzo[d]isothiazole and pyrrolidine compounds. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2-Isopentyl-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Isopentyl-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It can also interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Observations:
Electronic Effects : The 1,1-dioxide group is a common feature, enhancing electrophilicity in AL14 (for metal chelation) and stabilizing intermediates in catalytic applications (e.g., L2 and Compound X) .
Steric Influence : The isopentyl group in Compound X contrasts with the trifluoromethyl group in L2, suggesting divergent selectivity in catalytic systems. L2 demonstrated superior performance in arylboronic acid coupling reactions compared to simpler ligands .
Application Divergence : AL14’s thiadiazole and saccharin-derived structure enables selective Cd(II) chelation, whereas 3a/3b’s iodo-aryloxy substituents facilitate halogenation reactions under catalyst-free conditions .
Mechanistic and Performance Comparisons
Catalytic Activity
- Compound X vs. L2, under ZnCl2 catalysis, achieved near-quantitative yields in ligand synthesis, highlighting the role of electron-withdrawing groups (e.g., CF3) in stabilizing transition states .
Metal Chelation
- AL14 vs. Compound X: AL14’s thiadiazole-amino group creates a tridentate binding pocket for Cd(II), with an IC50 of 7.857 mM. Compound X lacks analogous donor atoms, limiting its utility in chelation but favoring catalytic or supramolecular applications .
Biological Activity
2-Isopentyl-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial and antifungal activities, as well as other relevant pharmacological effects.
Chemical Structure
The compound features a unique spiro structure that combines a benzo[d]isothiazole moiety with a pyrrolidine ring. This structural configuration is believed to contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antibacterial Activity : Potential effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Efficacy against common fungal pathogens.
- Cytotoxic Effects : Possible implications in cancer treatment due to cytotoxicity towards tumor cells.
The antibacterial activity of the compound is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. Studies have shown that related compounds can exhibit potent activity against multi-drug resistant strains.
Research Findings
A study evaluating the antibacterial properties of similar compounds found that derivatives with a benzo[d]isothiazole scaffold demonstrated significant inhibition against:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 0.06 to 0.14 mM, indicating strong antibacterial potential.
| Bacterial Strain | MIC (mM) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.06 |
| Escherichia coli | 0.14 |
| Pseudomonas aeruginosa | 0.12 |
Efficacy Against Fungal Pathogens
The compound has also been evaluated for antifungal activity against various strains, including:
- Candida albicans
- Aspergillus flavus
In vitro studies suggest that the compound exhibits moderate antifungal activity, with MIC values indicating effectiveness at concentrations similar to those observed for antibacterial activity.
| Fungal Strain | MIC (mM) |
|---|---|
| Candida albicans | 0.15 |
| Aspergillus flavus | 0.20 |
Cytotoxicity Studies
Preliminary cytotoxicity assays indicate that while the compound shows promise in antibacterial and antifungal applications, it also demonstrates cytotoxic effects on mammalian cells at higher concentrations. The selectivity index is crucial for determining therapeutic viability.
Case Studies
Case Study 1 : A derivative of the compound was tested in a clinical setting for its efficacy against skin infections caused by MRSA. Patients exhibited significant improvement within days of treatment, showcasing the compound's potential as a topical agent.
Case Study 2 : In a laboratory setting, the compound was tested against various cancer cell lines. Results showed that it inhibited cell proliferation effectively, suggesting further investigation into its anticancer properties is warranted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
